

comparative study of the pharmacokinetics of DW-116 and rufloxacin

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Compound of Interest

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A Comparative Pharmacokinetic Profile: DW-116 versus Rufloxacin

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the novel fluoroquinolone DW-116 and the established antibiotic rufloxacin. The data presented is compiled from preclinical and clinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. While direct head-to-head human clinical trial data is limited, this guide synthesizes available information to draw meaningful comparisons.

Executive Summary

DW-116, a new synthetic fluoroquinolone, demonstrates a promising pharmacokinetic profile characterized by high maximum plasma concentrations and a large area under the concentration-time curve, suggesting the potential for once-daily dosing.[1] In preclinical models, DW-116 exhibited superior in-vivo activity against both Gram-positive and Gram-negative bacteria compared to rufloxacin, a phenomenon attributed to its favorable pharmacokinetic properties despite weaker in-vitro activity.[1][2] Rufloxacin is a long-acting fluoroquinolone with a notable characteristic of high and prolonged biliary concentrations.[3]

Quantitative Pharmacokinetic Data



The following tables summarize the key pharmacokinetic parameters for DW-116 and rufloxacin derived from studies in both humans and rats.

Table 1: Pharmacokinetic Parameters of DW-116 in Healthy Human Subjects (Single Oral Dose)

Dose	Cmax (mg/L)	Tmax (h)	t1/2 (h)	AUC (mg·h/L)	Renal Clearance (mL/min)
100 mg	1.19	1 - 5	11.37 - 24.89	-	~30
200 mg	-	0.9 - 2.7	16 - 22	-	-
300 mg	-	-	-	-	-
400 mg	-	0.9 - 2.7	16 - 22	-	-
600 mg	-	0.9 - 2.7	16 - 22	-	-
800 mg	8.73	1 - 5	11.37 - 24.89	-	~30

Data sourced from multiple studies; ranges are provided where applicable.[1][4]

Table 2: Pharmacokinetic Parameters of Rufloxacin in Healthy Human Subjects (Single Oral Dose)

Dose	Cmax (µg/mL)	Tmax (h)	t1/2 (h)	Plasma Clearance (mL/min)
400 mg	4.05 ± 1.38	4.2 ± 3.0	45.1 ± 13.5	31.3 ± 10.5
400 mg	-	-	30 ± 3	-

Data presented as mean \pm standard deviation where available. Data sourced from separate studies.[3][5]



Table 3: Comparative Pharmacokinetics of DW-116 and Rufloxacin in Rats (20 mg/kg Oral Dose)

Drug	Bioavailability (%)	Mean Residence Time (h)	
DW-116	99.0	Longer than rufloxacin	
Rufloxacin	84.9	Shorter than DW-116	

This table highlights the direct comparison in a preclinical model.[6]

Experimental Protocols

A summary of the methodologies employed in the cited pharmacokinetic studies is provided below.

DW-116 Human Pharmacokinetic Study

- Study Design: A study was conducted on healthy male subjects who received single oral
 doses of DW-116.[1] Another study involved oral administration of 200, 400, and 600 mg of
 DW-116 to human subjects as part of a phase I trial.[4]
- Sample Collection: Blood samples were collected at various time points following drug administration.[1][4]
- Analytical Method: Plasma concentrations of DW-116 were determined using highperformance liquid chromatography (HPLC).[4]
- Pharmacokinetic Analysis: Plasma concentration-time data was analyzed to determine key pharmacokinetic parameters including Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).[4]

Rufloxacin Human Pharmacokinetic Study

• Study Design: Healthy subjects and patients with varying degrees of renal function received a single oral 400 mg dose of rufloxacin.[5] In another study, plasma, bile, and urine samples were collected over 72 hours after drug administration.[3]



- Sample Collection: Plasma and urine samples were collected at specified intervals.[5]
- Analytical Method: Rufloxacin concentrations in plasma and urine were measured by HPLC.
 [3][5]
- Pharmacokinetic Analysis: A two-compartment model was used to calculate the pharmacokinetic parameters of rufloxacin.[5]

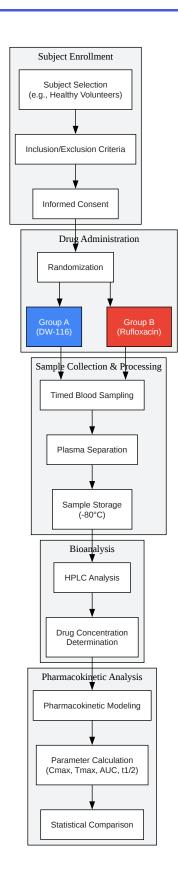
Comparative Pharmacokinetic Study in Rats

- Study Design: Rats were administered either DW-116 (4, 20, or 200 mg/kg) or rufloxacin (20 mg/kg) intravenously or orally.[6]
- Sample Collection: Blood samples were collected at various time points.[6]
- Analytical Method: Plasma concentrations of the quinolones were determined by an HPLC assay.[6]
- Pharmacokinetic Analysis: Model-independent methods were used to calculate systemic clearance and steady-state volume of distribution. Bioavailability was determined by comparing AUC values after oral and intravenous administration.

Visualizations

The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study.





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Caption: Workflow for a comparative pharmacokinetic study.



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